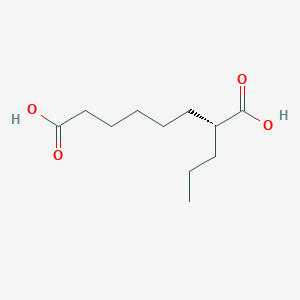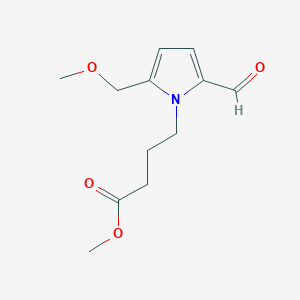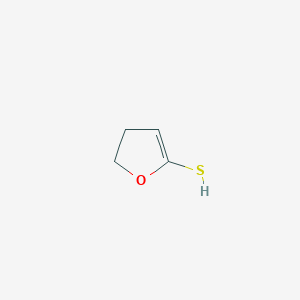
(2R)-2-Propyloctanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Propyloctanedioic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of octanedioic acid, where a propyl group is attached to the second carbon atom. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-Propyloctanedioic acid typically involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum-carbon as a catalyst. This method ensures high optical purity without isomerization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of platinum-carbon catalysts in reduction reactions is common due to their efficiency and ability to maintain the desired stereochemistry .
化学反应分析
Types of Reactions
(2R)-2-Propyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the propyl group or other hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Platinum-carbon is a typical catalyst used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2R)-2-Propyloctanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (2R)-2-Propyloctanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways, contributing to its biological and therapeutic effects .
相似化合物的比较
Similar Compounds
(2S)-2-Propyloctanedioic acid: The enantiomer of (2R)-2-Propyloctanedioic acid with similar chemical properties but different biological activities.
Octanedioic acid: The parent compound without the propyl group.
2-Methylsuccinic acid: A similar compound with a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
属性
CAS 编号 |
824961-11-7 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
(2R)-2-propyloctanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-6-9(11(14)15)7-4-3-5-8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI 键 |
MJIOLXSCSZFEQE-SECBINFHSA-N |
手性 SMILES |
CCC[C@H](CCCCCC(=O)O)C(=O)O |
规范 SMILES |
CCCC(CCCCCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)


![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)




![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
